4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
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Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a naphthyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate thiazolidinone derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl derivatives: These compounds share a similar thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Naphthylmethylidene derivatives: Compounds with similar naphthyl groups but different core structures, affecting their reactivity and applications.
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H23N3O2S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C28H23N3O2S/c32-26-19-34-28(31(26)18-20-7-2-1-3-8-20)23-15-13-22(14-16-23)27(33)30-29-17-24-11-6-10-21-9-4-5-12-25(21)24/h1-17,28H,18-19H2,(H,30,33)/b29-17+ |
InChI Key |
HWVZHJSTBQWDKX-STBIYBPSSA-N |
Isomeric SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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